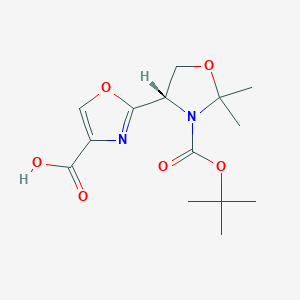
L2H2-6OTD intermediate-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L2H2-6OTD intermediate-2, also known by its chemical name (S)-2-(3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-4-yl)oxazole-4-carboxylic acid, is a synthetic intermediate used in the preparation of telomerase inhibitors . This compound is significant in the field of medicinal chemistry due to its role in the synthesis of anti-cancer agents, particularly those targeting telomerase, an enzyme that plays a crucial role in cellular aging and cancer proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L2H2-6OTD intermediate-2 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent introduction of the oxazole moiety. The reaction conditions typically involve the use of protecting groups, such as tert-butoxycarbonyl, to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The compound is typically stored under nitrogen at 4°C to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
L2H2-6OTD intermediate-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring.
Substitution: The oxazole and oxazolidinone rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include modified oxazole and oxazolidinone derivatives, which can be further used in the synthesis of more complex molecules, including telomerase inhibitors .
Wissenschaftliche Forschungsanwendungen
L2H2-6OTD intermediate-2 is primarily used in the synthesis of telomerase inhibitors, which have significant applications in cancer research. Telomerase inhibitors are being investigated for their potential to limit the proliferation of cancer cells by targeting the enzyme telomerase, which is overexpressed in many types of cancer . Additionally, this compound is used in the development of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells .
Wirkmechanismus
The mechanism of action of L2H2-6OTD intermediate-2 involves its role as a precursor in the synthesis of telomerase inhibitors. These inhibitors bind to the telomeric G-quadruplex structures, stabilizing them and preventing the action of telomerase. This leads to the shortening of telomeres and eventual cell death in cancer cells . The molecular targets include the telomeric DNA and the telomerase enzyme, with pathways involving the stabilization of G-quadruplex structures .
Vergleich Mit ähnlichen Verbindungen
L2H2-6OTD intermediate-2 is unique due to its specific structure, which allows for the selective synthesis of telomerase inhibitors. Similar compounds include other oxazole and oxazolidinone derivatives, such as:
Telomestatin: A natural product that also targets telomeric G-quadruplexes.
TMPyP4: A synthetic porphyrin that stabilizes G-quadruplex structures.
BRACO-19: A synthetic compound that binds to G-quadruplexes and inhibits telomerase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific interactions with telomeric DNA .
Eigenschaften
Molekularformel |
C14H20N2O6 |
|---|---|
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1 |
InChI-Schlüssel |
ROGULVVSLYGJPQ-VIFPVBQESA-N |
Isomerische SMILES |
CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
Kanonische SMILES |
CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


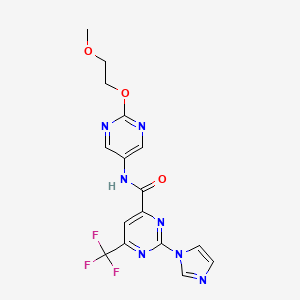
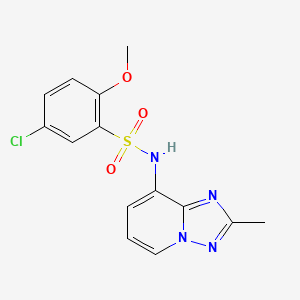
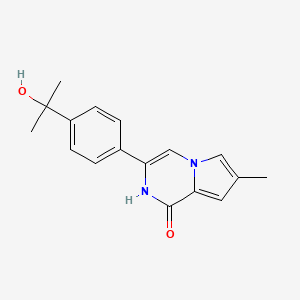
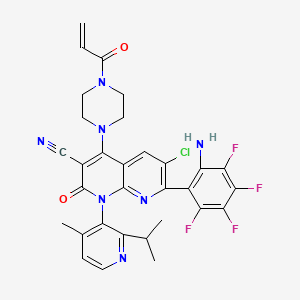
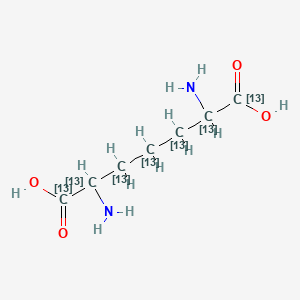


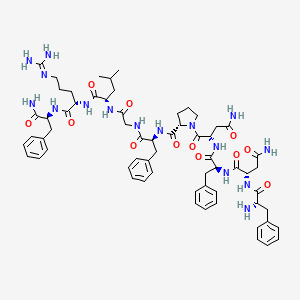
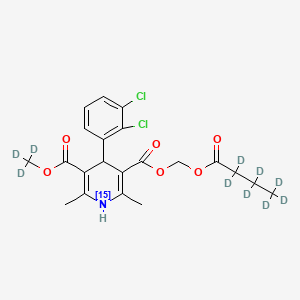


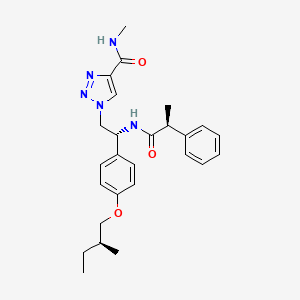
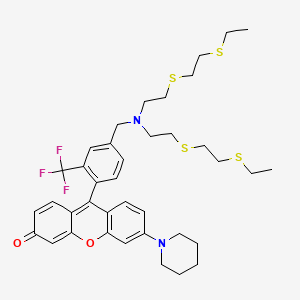
![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
